molecular formula C14H20 B149226 Methylionene CAS No. 31197-54-3

Methylionene

Cat. No.: B149226
CAS No.: 31197-54-3
M. Wt: 188.31 g/mol
InChI Key: FXJRXZWVNPHANR-UHFFFAOYSA-N
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Description

Methylionene is an organic compound with the chemical formula C10H14. It is a liquid with a distinctive smell, often yellow or brown in color . This compound is commonly used in the fragrance industry due to its pleasant aroma, which is reminiscent of violets and other floral scents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylionene can be synthesized through various methods. One common synthetic route involves the reaction of citral with acetone under acidic conditions to form ionone, which is then methylated to produce this compound . The reaction conditions typically involve the use of a weak acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through a two-step process. The first step involves the aldol condensation of citral and acetone, followed by cyclization and dehydration to form ionone. The second step involves the methylation of ionone to produce this compound . This method is preferred due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methylionene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Comparison with Similar Compounds

Properties

IUPAC Name

4,4,7,8-tetramethyl-2,3-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-10-7-8-13-12(11(10)2)6-5-9-14(13,3)4/h7-8H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJRXZWVNPHANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185125
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31197-54-3
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031197543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,5,6-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylionene
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Methylionene
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Methylionene
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Methylionene
Reactant of Route 6
Methylionene

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